molecular formula C21H27FN4O B2362981 1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea CAS No. 1170502-91-6

1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea

Cat. No. B2362981
CAS RN: 1170502-91-6
M. Wt: 370.472
InChI Key: KNZCRWQKHUFHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H27FN4O and its molecular weight is 370.472. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that certain analogues of the tetrahydroquinoline class, which share structural similarities with the compound , exhibit potent anticancer properties. These compounds are known to target topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells, indicating a potential for therapeutic applications in oncology. One study highlighted the synthesis of 11H-Isoquino[4,3-c]cinnolin-12-ones, which demonstrated notable cytotoxic activity against various cancer cell lines, including non-estrogen responsive breast tumor cells, through topoisomerase I-targeting mechanism (Ruchelman et al., 2004).

Antimicrobial and Antiviral Properties

Compounds with tetrahydroquinoline and related structures have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 3,4-dihydroquinazolin-4-one showed antimicrobial effects, offering potential utility in treating infections caused by resistant bacteria and viruses. This underscores the versatility of such compounds in contributing to the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).

Neurological Applications

The structural analogues of the compound have also been explored for their effects on neurological conditions, such as Alzheimer’s disease. For instance, specific derivatives were investigated for their ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering insights into diagnostic and therapeutic avenues for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Fluorescent Probes for Biological Studies

Certain derivatives have been developed into fluorescent probes for biological research, demonstrating utility in monitoring pH changes in biological systems. These probes can facilitate the investigation of cellular processes in real-time, providing valuable tools for biomedical research and diagnostic applications (Zhang et al., 2011).

Cancer Research through Tyrosine Kinase Inhibition

Additionally, quinazolinone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. These enzymes are critical in cancer development and progression, suggesting the compound's derivatives could serve as effective anti-cancer agents (Riadi et al., 2021).

properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-25(2)20(14-23-21(27)24-18-9-7-17(22)8-10-18)16-6-11-19-15(13-16)5-4-12-26(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCRWQKHUFHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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